Bis(3,4-epoxycyclohexylmethyl) adipate Bis(3,4-epoxycyclohexylmethyl) adipate
Brand Name: Vulcanchem
CAS No.: 3130-19-6
VCID: VC1959620
InChI: InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
SMILES: C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4
Molecular Formula: C20H30O6
Molecular Weight: 366.4 g/mol

Bis(3,4-epoxycyclohexylmethyl) adipate

CAS No.: 3130-19-6

Cat. No.: VC1959620

Molecular Formula: C20H30O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(3,4-epoxycyclohexylmethyl) adipate - 3130-19-6

Specification

CAS No. 3130-19-6
Molecular Formula C20H30O6
Molecular Weight 366.4 g/mol
IUPAC Name bis(7-oxabicyclo[4.1.0]heptan-3-ylmethyl) hexanedioate
Standard InChI InChI=1S/C20H30O6/c21-19(23-11-13-5-7-15-17(9-13)25-15)3-1-2-4-20(22)24-12-14-6-8-16-18(10-14)26-16/h13-18H,1-12H2
Standard InChI Key DJUWPHRCMMMSCV-UHFFFAOYSA-N
SMILES C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4
Canonical SMILES C1CC2C(O2)CC1COC(=O)CCCCC(=O)OCC3CCC4C(C3)O4

Introduction

Physical and Chemical Properties

Basic Physical Properties

Bis(3,4-epoxycyclohexylmethyl) adipate appears as a colorless to pale yellow liquid under standard conditions . Its physical properties are summarized in Table 1, which compiles data from multiple technical sources.

Table 1: Physical Properties of Bis(3,4-epoxycyclohexylmethyl) adipate

PropertyValueUnitReference
Physical StateColorless to pale yellow liquid-
Molecular Weight366.45g/mol
Density1.140-1.158g/ml at 25°C
Viscosity400-750mPa·s at 25°C
Boiling Point457.21 (estimate)°C
Flash Point>230°F
Water Solubility2mg/L at 20°C
LogP2.98- at 20°C
Epoxy Equivalent Weight190-210g/mol

The low water solubility (2 mg/L at 20°C) and the relatively high log P value (2.98) indicate the compound's predominantly hydrophobic nature . These properties significantly influence its application potential and handling requirements in industrial settings.

Chemical Reactivity

The chemical reactivity of Bis(3,4-epoxycyclohexylmethyl) adipate is primarily determined by its two epoxy groups, which confer high reactivity and versatility in various chemical reactions and polymerization processes. The compound's cycloaliphatic epoxy structure makes it resistant to typical nucleophilic reactions, requiring specific conditions or catalysts for successful reactions .

Unlike conventional epoxies, cycloaliphatic epoxy resins like Bis(3,4-epoxycyclohexylmethyl) adipate are synthesized through processes that eliminate hydrolyzable chlorine, thus avoiding the generation of hydroxyl groups through hydrolysis . This characteristic is particularly advantageous for applications requiring low dielectric properties.

Synthesis and Manufacturing

Industrial Production Methods

The synthesis of Bis(3,4-epoxycyclohexylmethyl) adipate typically involves a two-step process. A common method utilizes a microchannel reactor system, as detailed in a recent patent . The process includes:

  • Esterification reaction: Using 3-cyclohexene-1-methanol and adipoyl chloride as raw materials to prepare an intermediate bis((3-cyclohexenyl)methyl) adipate .

  • Epoxidation reaction: Using peroxyacetic acid as an oxidant to carry out selective epoxidation on the carbon-carbon double bond of the cyclohexenyl group, yielding the final Bis(3,4-epoxycyclohexylmethyl) adipate .

This microchannel reactor method offers several advantages over conventional synthesis approaches, including easier operation, lower reaction temperatures resulting in fewer side reactions, simpler post-treatment, higher efficiency, improved product purity, and enhanced conversion rates .

Quality Control Parameters

Commercial Bis(3,4-epoxycyclohexylmethyl) adipate products are typically subject to strict quality control measures. Key quality parameters include:

Table 2: Quality Control Specifications for Commercial Bis(3,4-epoxycyclohexylmethyl) adipate

ParameterSpecificationUnit
Epoxy Equivalent Weight190.0-210.0g/mol
APHA Color150 maxHazen
Viscosity400-750mPa·s at 25°C
Water Content0.10 max%
Total Chlorine (specialty grade)200 maxppm

These specifications ensure consistent performance in various applications and are critical for high-performance industries such as electronics and specialty coatings .

Applications and Uses

Industrial Applications

Bis(3,4-epoxycyclohexylmethyl) adipate finds wide application across multiple industries due to its unique properties. The compound serves as an important intermediate in the production of epoxy resins, coatings, and specialty materials.

Primary applications include:

  • Electronic materials: Used in LED packaging, high voltage cables, high voltage electrical components, capacitor oil, and transformer oil applications .

  • Coatings and adhesives: Employed in the formulation of UV-curable inks, coatings, and adhesive systems .

  • Composite materials: Utilized in the production of high-performance composite materials requiring excellent thermal and mechanical properties .

  • Food packaging: Applied in coatings for food packaging materials where low migration and high chemical resistance are essential .

Performance in Polymer Systems

In polymer systems, Bis(3,4-epoxycyclohexylmethyl) adipate demonstrates exceptional performance characteristics. When combined with appropriate hardeners and catalysts, it forms highly crosslinked networks with superior properties.

Recent research has explored the use of Bis(3,4-epoxycyclohexylmethyl) adipate (BEA) with active ester hardeners, specifically triacetyl resveratrol (TAR) . The resulting polymer systems exhibited:

  • Superior mechanical properties: Tensile strength of 71.4 MPa for BEA/TAR systems .

  • Excellent thermal stability: Thermal decomposition temperature (Td5%) of 347°C .

  • Good dielectric properties: Dielectric constant of 3.95 at 10 MHz .

These properties outperform conventional anhydride-cured cycloaliphatic epoxy resins, expanding the potential applications in electronic packaging materials .

Curing Behavior and Reaction Mechanisms

Curing Agents and Catalysts

Bis(3,4-epoxycyclohexylmethyl) adipate can be cured using various hardening agents and catalysts to achieve optimum properties. Common curing agents include:

  • Anhydrides: Traditionally used for cycloaliphatic epoxy resins .

  • Active esters: Novel hardeners such as triacetyl resveratrol (TAR) .

  • Polyamines and their adducts: Including diethylene triamine, triethylene tetramine, and tetraethylene pentamine .

Effective catalysts for curing reactions include:

  • 4-dimethylaminopyridine (DMAP): Particularly effective for active ester curing systems .

  • Free radical initiators: Including azo compounds like azoisobutyronitrile .

  • Organic peroxides: Such as tertiary-butyl perbenzoate, tertiary-butyl peroctoate, and benzoyl peroxide .

Curing Mechanisms and Kinetics

The curing mechanism of Bis(3,4-epoxycyclohexylmethyl) adipate varies depending on the hardener system. With active ester hardeners, the compound can undergo complete curing reactions at temperatures near 150°C . The cycloaliphatic epoxy structure makes it resistant to typical nucleophilic reactions, requiring specific catalysts and conditions for optimal curing .

Research has demonstrated that the activation energy for curing reactions can be determined through kinetic studies, and optimal catalyst concentrations can significantly influence the final properties of the cured resin .

ParameterClassification/Value
Hazard CodesXn (Harmful)
Risk Statements22-36 (Harmful if swallowed, Irritating to eyes)
Safety Statements26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing)
WGK Germany2 (Hazard to waters)
RTECSMO1880550

This information highlights the need for proper handling procedures and protective measures when working with the compound .

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